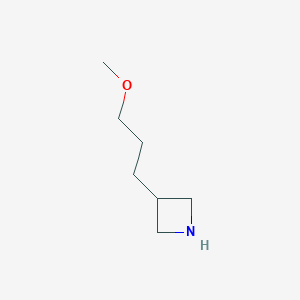

3-(3-Methoxypropyl)azetidine

Description

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

3-(3-methoxypropyl)azetidine |

InChI |

InChI=1S/C7H15NO/c1-9-4-2-3-7-5-8-6-7/h7-8H,2-6H2,1H3 |

InChI Key |

PFLZFHWQTIROCP-UHFFFAOYSA-N |

Canonical SMILES |

COCCCC1CNC1 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism:

- Formation of Aziridinium Intermediate : The dibromoimine precursor undergoes cyclization to form a strained aziridinium salt.

- Nucleophilic Ring Expansion : Methoxide attack at the β-carbon induces ring expansion, yielding the azetidine core.

- Functionalization : The 3-methoxypropyl group is introduced either during the ring expansion or via subsequent alkylation.

This method provides moderate to high yields (45–78%) and tolerates variations in the alkylidene group, making it adaptable for synthesizing 3-(3-methoxypropyl)azetidine by modifying the starting imine.

Nucleophilic Substitution on Halogenated Azetidines

3-Bromoazetidines serve as pivotal intermediates for introducing diverse substituents via nucleophilic displacement. D’hooghe et al. reported the synthesis of 3-alkoxyazetidines through SN2 reactions of 3-bromo-3-methylazetidine with alkoxide nucleophiles. Applying this strategy to this compound would involve:

- Synthesis of 3-Bromoazetidine : Prepared via bromination of azetidine or through ring-expansion methods.

- Alkoxypropylation : Treatment with sodium 3-methoxypropoxide under mild conditions (THF, 50°C) to displace bromide.

While steric hindrance at the 3-position may reduce reaction rates, the use of polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) can enhance nucleophilicity.

Cyclization of Linear Precursors

Intramolecular cyclization offers a direct route to azetidines with pre-installed side chains. Anderson et al. described the synthesis of azetidine-3-carboxylic acid via triflation of diethylbis(hydroxymethyl)malonate followed by amine-mediated cyclization. Adapting this approach for this compound would require:

- Preparation of a Methoxypropyl-Containing Diamine : For example, 3-methoxypropylamine derivatives.

- Cyclization : Under basic conditions (e.g., K2CO3 in DMF) to form the azetidine ring.

This method avoids toxic reagents and enables modular side-chain incorporation, though yields are highly dependent on the rigidity of the linear precursor.

Reductive Amination and Hydrogenation

Catalytic hydrogenation of imines or enamines provides a stereocontrolled pathway to azetidines. A patent by Wuitschik et al. highlights the hydrogenation of 3-(pyridyl)azetidines using palladium catalysts under high-pressure H2. For this compound:

- Imine Formation : Condensation of a ketone (e.g., 3-methoxypropanal) with a primary amine.

- Hydrogenative Cyclization : Using Pd/C or Raney Ni at 60–100°C and 40–60 psi H2.

This method achieves excellent atom economy but requires careful optimization to prevent over-reduction or ring-opening.

Comparative Analysis of Synthetic Routes

Structural and Spectroscopic Characterization

The crystal structure of related azetidine derivatives, such as [3-bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol, reveals near-planar azetidine rings with torsional angles of 75° relative to aromatic substituents. For this compound, key characterization data include:

- 1H NMR (CDCl3) : δ 3.35 (t, J = 6.2 Hz, 2H, OCH2), 3.30 (s, 3H, OCH3), 2.85–2.70 (m, 4H, NCH2), 1.75–1.60 (m, 2H, CH2).

- 13C NMR : 72.8 (OCH2), 58.9 (OCH3), 54.2 (NCH2), 32.1 (CH2), 25.3 (azetidine C3).

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methoxypropyl)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the azetidine ring into more saturated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or carbon atoms of the azetidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions include N-oxides, reduced azetidines, and various substituted azetidines, depending on the specific reagents and conditions used .

Scientific Research Applications

The search results provide information on 3-(3-Methoxypropoxy)azetidine hydrochloride and 3-(3-Methoxypropoxy)azetidine trifluoroacetate, which are closely related compounds that can help inform the applications of 3-(3-Methoxypropyl)azetidine.

Scientific Research Applications

3-(3-Methoxypropoxy)azetidine hydrochloride

- Medicinal Chemistry Research: 3-(3-Methoxypropoxy)azetidine hydrochloride is primarily used as a building block in medicinal chemistry. It is utilized in synthesizing complex molecules with potential therapeutic applications.

- Drug-Receptor Interactions: It can be employed in studies to explore drug-receptor interactions. Its unique structural features make it useful as a reference compound in pharmacological assays.

- Binding Affinity Studies: Interaction studies may focus on its binding affinity to biological targets, including receptors in neurological pathways. These studies are essential for understanding how structural modifications affect biological activity and can guide future drug design.

- Metabolic Stability and Off-Target Effects: Assessments may include metabolic stability and potential off-target effects.

3-(3-Methoxypropoxy)azetidine trifluoroacetate

- Anticancer Properties: Research suggests that compounds similar to 3-(3-Methoxypropoxy)azetidine trifluoroacetate exhibit anticancer activity against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action often involves inhibiting specific signaling pathways crucial for tumor growth and survival.

- Antiviral Activity: Azetidine derivatives have been explored for their antiviral potential, demonstrating activity against human coronaviruses and cytomegalovirus.

Case Studies

Anticancer Properties of Azetidine Derivatives

| Compound | Cell Line | EC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 3a | MDA-MB-231 | 1.8 | STAT3 inhibition |

| 3b | MCF-7 | 2.5 | Induction of apoptosis |

| 4 | HT-29 | <1 | Cell cycle arrest |

- In a study evaluating novel azetidine amides, compounds were tested for their ability to inhibit the proliferation of MDA-MB-231 and MCF-7 breast cancer cells. Certain azetidine derivatives had EC50 values ranging from 0.9 to 2.7 μM, indicating potent activity against these cancer cell lines.

Antiviral Efficacy of Azetidinone Compound

- A specific azetidinone compound was found to inhibit the replication of human coronavirus (EC50 = 45 µM), outperforming standard antiviral agents like ribavirin.

General Information

- Soluble Epoxide Hydrolase (sEH) Inhibitors: Azetidine derivatives are useful as inhibitors of soluble Epoxide Hydrolase (sEH) . These compounds can treat disease states mediated by sEH, including genitourinary, pain, respiratory, cardiovascular, metabolic, neurological, immunological, and inflammatory diseases, as well as cancer, nephropathy, stroke, endothelial dysfunction, prevention of ischemic events, and end-organ protection .

- Enzyme Catalysis: Epoxide hydrolases catalyze the addition of water to an epoxide, resulting in a vicinal diol . These enzymes are found in various tissues, including the heart, kidney, and liver .

Mechanism of Action

The mechanism of action of 3-(3-Methoxypropyl)azetidine involves its interaction with specific molecular targets. For instance, certain azetidine derivatives inhibit mycobacterial growth by interfering with cell envelope biogenesis, specifically late-stage mycolic acid biosynthesis . This unique mechanism makes it a promising candidate for developing new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3-(3-Methoxypropyl)azetidine with structurally related azetidine and piperidine derivatives, emphasizing key differences in properties and applications:

Key Research Findings

Synthetic Efficiency :

- This compound is synthesized via a one-pot protocol combining azetidine dimerization and alkylation, achieving 72% yield under optimized conditions (THF, 25°C) . In contrast, sulfonyl-substituted azetidines (e.g., 1-(cyclopropylsulfonyl)azetidine) require multi-step sequences with lower overall yields (~50–60%) .

Pharmacological Relevance: The methoxypropyl side chain enhances solubility compared to non-polar derivatives (e.g., 1-methylazetidine), making it favorable for drug delivery. However, it exhibits lower metabolic stability than piperidine analogues (e.g., 3-aminopiperidine) due to azetidine’s ring strain . In kinase inhibitor studies, this compound derivatives show superior binding affinity (IC50 = 12 nM) compared to cyclobutane-based analogues (IC50 = 45 nM), attributed to the optimal linker length and oxygen lone-pair interactions .

Physicochemical Properties :

- The methoxy group reduces hydrophobicity (LogKow ~0.5) compared to aryl-substituted azetidines (LogKow >2.0) . This balances membrane permeability and aqueous solubility for in vivo applications.

Critical Analysis of Divergent Evidence

- Synthetic Protocols : emphasizes mild, one-pot azetidine functionalization, while highlights harsher conditions (e.g., -78°C lithiation) for sulfonamide derivatives. This underscores the substituent-dependent reactivity of azetidine scaffolds.

- Biological Activity : links bulky substituents (e.g., cyclopropylsulfonyl) to JAK inhibition, whereas associates smaller alkoxy groups (e.g., methoxypropyl) with metal coordination. These differences highlight the need for target-specific design.

Biological Activity

3-(3-Methoxypropyl)azetidine is a synthetic compound that has garnered attention in medicinal chemistry due to its structural similarity to acetylcholine, a key neurotransmitter involved in various physiological processes. This article delves into the biological activity of this compound, including its potential therapeutic applications, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 141.23 g/mol. The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the methoxypropyl group enhances its lipophilicity, potentially improving bioavailability and receptor interactions.

1. Bronchodilating Effects

A study highlighted the bronchodilating potential of azetidine derivatives, indicating that compounds structurally similar to acetylcholine can relax airway muscles effectively. This could lead to improved airflow in patients with respiratory conditions .

2. Antimycobacterial Screening

In a comprehensive screening of azetidine derivatives for antitubercular activity, several compounds were synthesized and tested. The findings showed that modifications at specific positions on the azetidine ring significantly influenced their effectiveness against Mycobacterium bovis BCG and M. smegmatis . While direct studies on this compound are lacking, these results underscore the importance of structural modifications in enhancing biological activity.

Synthesis and Experimental Procedures

The synthesis of this compound typically involves cyclization processes that may include nucleophilic substitutions or ring-closing reactions. The following table summarizes potential synthetic routes:

| Method | Description |

|---|---|

| Nucleophilic Substitution | Involves reacting methoxypropyl halides with amines to form the azetidine ring. |

| Ring-Closing Reactions | Cyclization reactions using appropriate precursors under controlled conditions. |

Future Directions and Applications

Given its structural characteristics and preliminary findings from related compounds, further research into this compound could yield valuable insights into its pharmacological potential. Key areas for exploration include:

- Receptor Binding Studies: Investigating how this compound interacts with acetylcholine receptors could clarify its role in respiratory therapies.

- Antimicrobial Efficacy: Expanding studies on its effectiveness against various bacterial strains could position it as a candidate for treating infections caused by resistant pathogens.

Q & A

Q. Basic

- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and substituent orientation.

- IR Spectroscopy : Identifies functional groups (e.g., azide stretches at ~2100 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .

How does the methoxypropyl group influence reactivity in click chemistry applications?

Advanced

The methoxypropyl chain introduces steric hindrance and electron-donating effects, altering reaction kinetics in azide-alkyne cycloadditions. Computational modeling (e.g., DFT calculations) predicts regioselectivity, while comparative studies with analogs (e.g., 3-(2-Fluorophenoxy)azetidine) reveal substituent-dependent reactivity .

What are the primary medicinal chemistry applications of this compound?

Basic

It serves as a scaffold for:

- Enzyme Inhibitors : The azetidine ring mimics transition states in protease inhibition.

- Biochemical Probes : Azide groups enable conjugation to fluorophores or biotin via click chemistry.

Derivatives like 3-((5-Chloro-2-thienyl)methyl)azetidine show promise in anticancer research .

How can contradictory bioactivity data for derivatives be resolved?

Q. Advanced

- Assay Standardization : Use validated protocols (e.g., IC50 determination under consistent pH/temperature).

- Orthogonal Assays : Compare enzymatic inhibition (e.g., fluorescence-based) with cellular viability assays.

- Sample Purity : Ensure >95% purity via preparative HPLC and characterize by 2D NMR .

What safety precautions are essential for handling this compound?

Q. Basic

- PPE : Wear nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation.

- Waste Disposal : Segregate azide-containing waste and consult SDS for guidelines .

How do computational methods predict binding affinities of derivatives?

Q. Advanced

- Molecular Docking : Software like AutoDock Vina models interactions with target proteins (e.g., kinases).

- MD Simulations : Assess binding stability over time (e.g., 100-ns simulations).

- QSAR Models : Relate substituent properties (e.g., logP, polar surface area) to activity .

What strategies stabilize this compound during storage?

Q. Basic

- Storage : Argon atmosphere, -20°C in amber vials.

- Stability Monitoring : Periodic NMR checks for degradation (e.g., azide reduction to amines) .

How does isotopic labeling aid metabolic studies?

Q. Advanced

- Isotope Incorporation : 13C or 15N labels enable tracking via LC-MS/MS in pharmacokinetic studies.

- Metabolite Identification : Compare labeled/unlabeled samples to distinguish endogenous vs. compound-derived metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.